molecular formula C24H20ClN5O2 B11041492 N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11041492
M. Wt: 445.9 g/mol
InChI Key: IODWBXBNMBPHBK-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their complex ring structures, which include atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the pyridylmethyl group and the chlorophenyl group. Common reagents used in these steps include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls would be essential to ensure the consistency and purity of the final product. Solvent extraction and crystallization techniques would be employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hyd

Properties

Molecular Formula

C24H20ClN5O2

Molecular Weight

445.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C24H20ClN5O2/c25-17-8-10-18(11-9-17)27-22(31)13-16-14-29-21-7-2-1-6-20(21)28-24(29)30(23(16)32)15-19-5-3-4-12-26-19/h1-12,16H,13-15H2,(H,27,31)

InChI Key

IODWBXBNMBPHBK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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